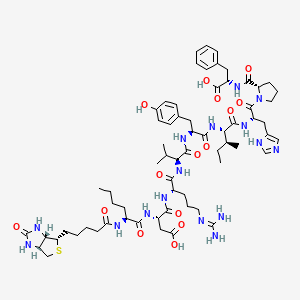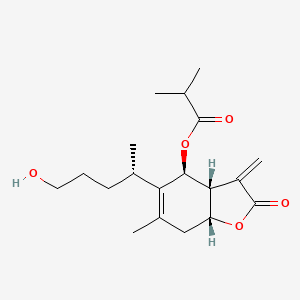
6-O-Isobutyrylbritannilactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Isobutyrylbritannilactone is a sesquiterpene lactone compound isolated from the flowers of Inula britannica, a plant species widely used in traditional Chinese medicine. This compound has garnered attention for its potential as a natural inhibitor of melanogenesis, the process by which melanin is produced in the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-Isobutyrylbritannilactone can be isolated from the ethanolic extracts of Inula britannica flowers. The extraction process involves the use of ethanol as a solvent to obtain the crude extract, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research and development are needed to establish efficient synthetic routes for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-O-Isobutyrylbritannilactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Medicine: Its anti-melanogenesis activity suggests potential therapeutic applications in treating hyperpigmentation disorders.
Industry: It may be used in the cosmetic industry for developing skin-whitening products.
Mechanism of Action
6-O-Isobutyrylbritannilactone exerts its effects by modulating several signaling pathways involved in melanogenesis. It inhibits the activity of tyrosinase, an enzyme crucial for melanin production, by affecting the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TRP1 and TRP2). Additionally, it modulates the extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K)/AKT, and cAMP response element-binding protein (CREB) pathways .
Comparison with Similar Compounds
6-O-Isobutyrylbritannilactone can be compared with other sesquiterpene lactones such as arctigenin and heteropolysaccharides, which also exhibit anti-melanogenesis activity . this compound is unique in its specific modulation of multiple signaling pathways, making it a promising candidate for further research and development.
List of Similar Compounds
- Arctigenin
- Heteropolysaccharides
Properties
Molecular Formula |
C19H28O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O5/c1-10(2)18(21)24-17-15(11(3)7-6-8-20)12(4)9-14-16(17)13(5)19(22)23-14/h10-11,14,16-17,20H,5-9H2,1-4H3/t11-,14+,16+,17+/m0/s1 |
InChI Key |
RIFCMNAQMNUNKD-ASTDHERZSA-N |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCO |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


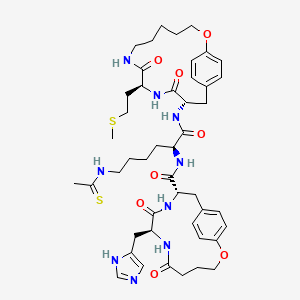

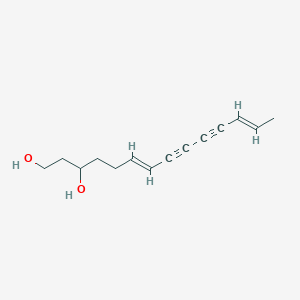
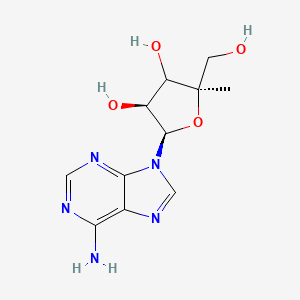
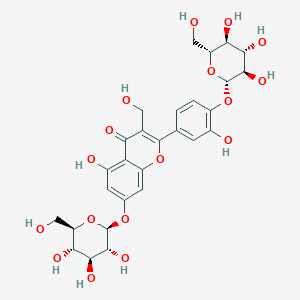
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
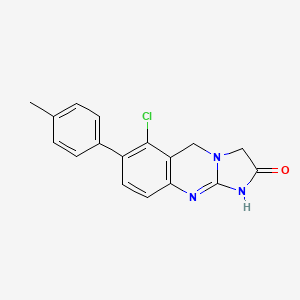

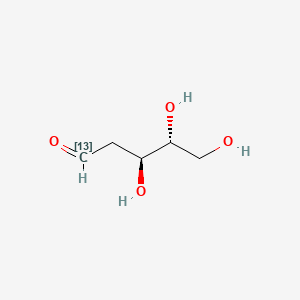
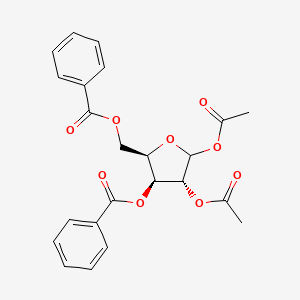
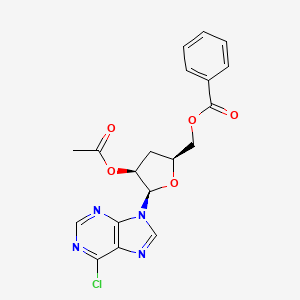

![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
